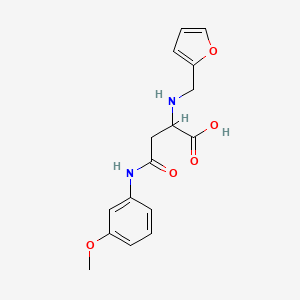

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of furan-2-carbaldehyde with an appropriate amine (such as 3-methoxyaniline) to form the furan-2-ylmethylamine intermediate. Subsequent reactions lead to the formation of the final product. Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

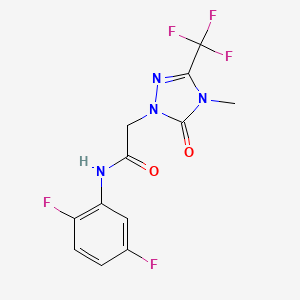

The molecular structure of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid consists of a furan ring, an aromatic phenyl ring, and a carbonyl group. The furan-2-ylmethylamine moiety contributes to its biological activity. Computational studies and spectroscopic techniques (such as NMR and IR) provide insights into its structural features .

Physical And Chemical Properties Analysis

Scientific Research Applications

Interaction and Reactivity

The study on the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol revealed the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations were performed to understand the reaction mechanisms, highlighting the nucleophilicity of the amino group over the hydroxyl in these reactions. This research provides insights into the reactivity and potential applications of furan-2-ylmethyl compounds in synthesizing complex heterocyclic systems (Amalʼchieva et al., 2022).

Synthesis of Heterocyclic Compounds

Another significant application involves the synthesis of various heterocyclic compounds through reactions involving 4-oxobutanoic acids and furan derivatives. These reactions lead to the formation of tricyclic systems, indicating the compound's role in synthesizing structurally diverse and potentially bioactive molecules (Grinev et al., 2017).

Enzyme-catalyzed Oxidation

Research into the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the potential of furan derivatives in biobased chemical production. This study demonstrates the ability of specific enzymes to convert related compounds into FDCA, a valuable precursor for bioplastics, showcasing the environmental applications of furan-2-ylmethyl compounds (Dijkman et al., 2014).

Novel Furan Derivatives

The discovery of new furan derivatives from a mangrove-derived endophytic fungus demonstrates the compound's relevance in natural product chemistry and potential pharmacological applications. These furan derivatives offer insights into the structural diversity of naturally occurring furan compounds and their potential bioactivities (Chen et al., 2017).

Production of Polymers

Furan-2,5-dicarboxylic acid (FDCA) is also identified as a key biobased platform chemical for polymer production. Research focusing on the synthesis of FDCA through various chemical routes, including the oxidation of related furan compounds, underscores the importance of furan-2-ylmethyl compounds in developing sustainable materials (El-Sayed et al., 2003).

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(3-methoxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-12-5-2-4-11(8-12)18-15(19)9-14(16(20)21)17-10-13-6-3-7-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNOYTKZQSLVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2892628.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)

![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2892631.png)

![5-Fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2892633.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)

![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)